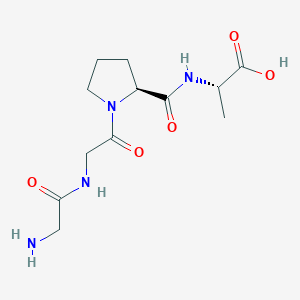

L-Alanine, glycylglycyl-L-prolyl-

Description

Contextualization of Glycylglycyl-L-prolyl-L-alanine within Oligopeptide Chemistry

Glycylglycyl-L-prolyl-L-alanine is classified as a tetrapeptide, meaning it is composed of four amino acid residues linked by three peptide bonds. doubtnut.com The sequence begins with two glycine (B1666218) residues, followed by a proline and terminating with an L-alanine residue at the carboxyl end. The presence of two flexible glycine residues, followed by the rigid structure of proline, and the small, nonpolar alanine (B10760859) gives this peptide a unique conformational potential. colostate.eduyoutube.com Proline, in particular, is known to introduce kinks or turns in peptide chains, a feature that is critical in the folding of proteins. youtube.com

The formation of a peptide bond involves the joining of the carboxyl group of one amino acid with the amino group of the next, releasing a molecule of water in the process. ncert.nic.in In the case of Glycylglycyl-L-prolyl-L-alanine, this creates a specific linear sequence that dictates its primary structure.

| Amino Acid | Three-Letter Code | One-Letter Code | Key Property |

| Glycine | Gly | G | Flexible, no side chain hindrance. colostate.edu |

| Proline | Pro | P | Rigid, cyclic side chain, induces bends. colostate.eduyoutube.com |

| L-Alanine | Ala | A | Small, nonpolar methyl side chain. colostate.edu |

Significance of Tetrapeptide Architectures in Biochemical and Material Sciences

Tetrapeptides, both linear and cyclic, are of considerable interest in scientific research due to their diverse biological activities and their utility as building blocks for more complex structures. They are often pharmacologically active and can exhibit high affinity and specificity for various receptors involved in protein-protein signaling.

In the realm of biochemistry, specific tetrapeptide sequences can act as substrates or inhibitors for enzymes. For instance, oligopeptides containing the Ala-Pro-Gly sequence have been studied as substrates or inhibitors for protocollagen proline hydroxylase, an enzyme crucial in collagen biosynthesis. nih.gov This suggests that sequences like Glycylglycyl-L-prolyl-L-alanine could have roles in modulating enzymatic activity.

| Research Area | Significance of Tetrapeptide Architectures | Relevant Findings |

| Biochemistry | Enzyme modulation | Oligopeptides with Ala-Pro-Gly sequences can act as substrates or inhibitors for enzymes like protocollagen proline hydroxylase. nih.gov |

| Material Science | Self-Assembly and Nanomaterials | Tetrapeptides can form various material phases, and sequences containing Gly, Pro, and Ala are found in natural silk, contributing to its structural properties. nih.govnih.govacs.org |

| Pharmaceuticals | Drug Development | Synthetic peptides with similar backbones are used in the synthesis of new therapeutic agents. chemimpex.com |

Structure

3D Structure

Propriétés

IUPAC Name |

(2S)-2-[[(2S)-1-[2-[(2-aminoacetyl)amino]acetyl]pyrrolidine-2-carbonyl]amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N4O5/c1-7(12(20)21)15-11(19)8-3-2-4-16(8)10(18)6-14-9(17)5-13/h7-8H,2-6,13H2,1H3,(H,14,17)(H,15,19)(H,20,21)/t7-,8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOVHFLIEWMHDOB-YUMQZZPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC(=O)C1CCCN1C(=O)CNC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)CNC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10428594 | |

| Record name | L-Alanine, glycylglycyl-L-prolyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10428594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61430-18-0 | |

| Record name | L-Alanine, glycylglycyl-L-prolyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10428594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Glycylglycyl L Prolyl L Alanine and Its Analogs

Solid-Phase Peptide Synthesis (SPPS) Strategies for Glycylglycyl-L-prolyl-L-alanine

Solid-phase peptide synthesis (SPPS) is a cornerstone of peptide chemistry, allowing for the stepwise assembly of amino acids on a solid support. scispace.comnih.gov This method simplifies the purification process by allowing for the removal of excess reagents and byproducts through simple filtration and washing. iris-biotech.de The general SPPS process involves attaching the C-terminal amino acid to a resin, followed by iterative cycles of deprotection of the Nα-amino group and coupling of the next amino acid until the desired sequence is complete. scispace.combeilstein-journals.org

Fmoc- and Boc-based Protective Group Schemes

Two main strategies dominate SPPS, distinguished by the type of temporary protecting group used for the Nα-amino group: the fluorenylmethyloxycarbonyl (Fmoc) group and the tert-butyloxycarbonyl (Boc) group. americanpeptidesociety.orgpeptide.com

The Fmoc strategy is widely favored due to its mild deprotection conditions. americanpeptidesociety.orglifetein.com The Fmoc group is removed by a base, typically a solution of piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). lifetein.comnih.gov This mild treatment allows for the use of acid-labile protecting groups on the amino acid side chains, which remain intact until the final cleavage from the resin with a strong acid like trifluoroacetic acid (TFA). peptide.comnih.gov The orthogonality of the Fmoc/tBu strategy, where the temporary and permanent protecting groups are removed by different chemical mechanisms, is a significant advantage. nih.gov

The Boc strategy , one of the earliest widely adopted methods, utilizes the acid-labile Boc group for Nα-protection, which is removed by treatment with TFA. americanpeptidesociety.orgpeptide.com The side-chain protecting groups are typically benzyl-based and require a much stronger acid, such as hydrofluoric acid (HF), for their removal along with cleavage from the resin. peptide.com While the harsh conditions of the Boc method can sometimes lead to peptide degradation, it can be advantageous for synthesizing hydrophobic peptides that are prone to aggregation. peptide.com

| Strategy | Nα-Protecting Group | Deprotection Condition | Side-Chain Protection | Final Cleavage | Key Advantages |

| Fmoc | Fluorenylmethyloxycarbonyl | Base (e.g., Piperidine) lifetein.com | Acid-labile (e.g., tBu) peptide.com | Strong Acid (e.g., TFA) peptide.com | Mild deprotection, compatible with many modifications. americanpeptidesociety.orgnih.gov |

| Boc | tert-Butyloxycarbonyl | Acid (e.g., TFA) peptide.com | Strong acid-labile (e.g., Bzl) peptide.com | Strong Acid (e.g., HF) peptide.com | Can be better for aggregating sequences. peptide.com |

Optimization of Coupling and Deprotection Protocols for Proline-Containing Sequences

The presence of proline in a peptide sequence like Glycylglycyl-L-prolyl-L-alanine introduces specific challenges. Proline is a secondary amine, which can lead to slower coupling kinetics compared to primary amines of other amino acids. To ensure complete incorporation of the amino acid following a proline residue, strategies such as "double coupling" are often employed, where the coupling reaction is performed twice. biotage.com

Furthermore, proline can influence the conformation of the growing peptide chain, potentially leading to aggregation. The use of pseudo-prolines, which are serine, threonine, or cysteine residues reversibly protected as cyclic derivatives, can disrupt the formation of secondary structures like β-sheets that cause aggregation. acs.org This improves solvation and coupling efficiency. acs.org

Monitoring the completion of both deprotection and coupling steps is crucial for maximizing yield and purity. iris-biotech.de Techniques like UV monitoring of Fmoc group release during deprotection and colorimetric tests like the Kaiser test for free amines after coupling are commonly used to assess reaction efficiency. iris-biotech.de

Large-Scale Synthesis Considerations for Glycylglycyl-L-prolyl-L-alanine

Scaling up the synthesis of peptides presents challenges, including managing large volumes of solvents and reagents, which contributes to significant waste generation. gcande.orgbachem.com For industrial production, optimizing processes to be more efficient and sustainable is a key focus. bachem.com

One approach to increase yield without proportionally increasing reactor size is the use of novel branching methods. "Multiple dendrimeric" constructs on the solid support can increase the number of peptide chains synthesized on a given amount of resin, potentially increasing yield by several-fold. youtube.com

Automation and digitalization of SPPS processes are also critical for large-scale manufacturing. bachem.com Automated synthesizers can perform the repetitive steps of SPPS with high precision and reproducibility, reducing manual labor and improving consistency. bachem.comthieme-connect.de Digitalization allows for better data tracking, process analytics, and simplified GMP documentation. bachem.com

Solution-Phase Peptide Synthesis (LPPS) Approaches for Glycylglycyl-L-prolyl-L-alanine Fragments

Liquid-phase peptide synthesis (LPPS) offers an alternative to SPPS, combining some of the advantages of both solid-phase and classical solution-phase synthesis. nih.gov In LPPS, the growing peptide chain is attached to a soluble tag, allowing the synthesis to occur in a homogeneous solution. nih.gov This approach can facilitate the synthesis of peptide fragments that can then be joined together to form the final, longer peptide. This convergent strategy can reduce the total number of synthetic steps and the accumulation of byproducts compared to a linear, stepwise synthesis. advancedchemtech.com

A key advantage of solution-phase synthesis is the ability to purify and characterize intermediate fragments, ensuring their quality before the final ligation steps. beilstein-journals.org However, a major challenge in traditional solution-phase synthesis is the potential for racemization of the C-terminal amino acid of a fragment during activation for the next coupling step. This can often be minimized by choosing Glycine (B1666218) or Proline as the C-terminal residue of the fragment. peptide.com

Chemo-Enzymatic Synthesis of Glycylglycyl-L-prolyl-L-alanine and Related Oligopeptides

Chemo-enzymatic peptide synthesis (CEPS) is an innovative approach that utilizes enzymes to ligate chemically synthesized peptide fragments. bachem.comyoutube.com This method leverages the high specificity and efficiency of enzymes, which can catalyze the formation of peptide bonds under mild, aqueous conditions. creative-peptides.com

A significant benefit of CEPS is the lack of need for side-chain protecting groups on the fragments, as the enzymatic ligation is highly regio- and stereoselective, thus avoiding side reactions and racemization. bachem.com This strategy is particularly advantageous for the synthesis of longer and more complex peptides. youtube.com For instance, enzymes like peptiligase have been developed for the efficient assembly of peptide-containing therapeutics. youtube.com

Emerging and Sustainable Synthesis Technologies for Glycylglycyl-L-prolyl-L-alanine

The field of peptide synthesis is continuously evolving, with a strong emphasis on developing greener and more efficient technologies. advancedchemtech.comcreative-peptides.com

Flow Chemistry has emerged as a powerful tool for peptide synthesis. chimia.ch In a flow-based system, reagents are continuously passed through a reactor containing the solid support. advancedchemtech.comchimia.ch This allows for precise control over reaction conditions, improved heat transfer, and can significantly reduce reaction times and the amount of reagents and solvents required. chimia.chpentelutelabmit.com Flow-based SPPS has been shown to dramatically shorten the time needed for each amino acid incorporation cycle. pentelutelabmit.comnih.gov

Microwave-assisted peptide synthesis (MAPS) utilizes microwave energy to accelerate both the coupling and deprotection steps in SPPS. creative-peptides.comnih.gov The rapid and uniform heating provided by microwaves can significantly shorten synthesis times and improve the purity of the final peptide, especially for difficult sequences. creative-peptides.comresearchgate.net

Sustainable "Green" Chemistry principles are increasingly being applied to peptide synthesis. This includes the development of more environmentally friendly solvents to replace commonly used ones like DMF. advancedchemtech.comcreative-peptides.com Researchers are exploring water-based synthesis systems and other greener alternatives. advancedchemtech.comcreative-peptides.com Additionally, "in-situ Fmoc removal" protocols are being developed to reduce the number of washing steps, thereby saving a significant amount of solvent. tandfonline.com The use of renewable resources for obtaining amino acids is another area of active research. creative-peptides.com

| Technology | Principle | Advantages for Glycylglycyl-L-prolyl-L-alanine Synthesis |

| Flow Chemistry | Continuous flow of reagents over a solid support. chimia.ch | Reduced reaction times, lower reagent consumption, precise control. chimia.chpentelutelabmit.com |

| Microwave-Assisted Synthesis | Use of microwave energy to heat the reaction. creative-peptides.com | Significantly faster synthesis cycles, improved purity for difficult sequences. creative-peptides.comnih.gov |

| Green Chemistry Approaches | Use of eco-friendly solvents and processes. advancedchemtech.comcreative-peptides.com | Reduced environmental impact, increased safety. advancedchemtech.com |

Microwave-Assisted Peptide Synthesis for Enhanced Efficiency

The application of microwave irradiation allows for rapid and uniform heating of the reaction mixture, which can lead to higher crude peptide purity and yield. luxembourg-bio.comresearchgate.net For instance, studies have shown that microwave synthesis can be two and a half times faster than conventional methods, with a tenfold increase in yield in some cases. youtube.com The precise temperature control offered by modern microwave synthesizers helps to minimize common side reactions such as racemization and aspartimide formation. springernature.com While specific data for Glycylglycyl-L-prolyl-L-alanine is not extensively published, the general principles of MAPS suggest a significant potential for enhancing its synthesis.

Research has demonstrated the effectiveness of microwave heating in various aspects of peptide synthesis. For example, microwave irradiation has been shown to accelerate ring-closing metathesis (RCM) reactions on resin-attached peptides, achieving quantitative cyclization with lower catalyst loadings and significantly shorter reaction times (1-2 hours vs. 48-96 hours). wordpress.com Furthermore, the use of microwave energy can improve the kinetics of both chemical and enzymatic peptide bond synthesis on solid supports. nih.gov

Table 1: Comparison of Conventional and Microwave-Assisted Peptide Synthesis

| Parameter | Conventional Synthesis | Microwave-Assisted Synthesis | Reference |

| Deprotection Time | >30 minutes | ~3 minutes | springernature.comgoogle.com |

| Coupling Time | ~45 minutes | ~5 minutes | springernature.comgoogle.com |

| Overall Synthesis Time | Hours to Days | Significantly Reduced | nih.govyoutube.com |

| Yield & Purity | Variable, often lower for difficult sequences | Generally Higher | youtube.comluxembourg-bio.com |

This table presents generalized data from studies on various peptides to illustrate the typical enhancements provided by microwave assistance.

Continuous Flow Synthesis for Process Intensification

Continuous flow synthesis has revolutionized chemical manufacturing by offering a scalable, efficient, and safer alternative to traditional batch processing. uc.pt In the context of peptide synthesis, continuous flow systems allow for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purities. nih.govnih.gov This methodology is particularly advantageous for the synthesis of tetrapeptides like Glycylglycyl-L-prolyl-L-alanine, where consistent quality and process intensification are desired.

A key advantage of continuous flow systems is the significant reduction in the required excess of amino acids, a major cost driver in peptide synthesis. nih.gov Research has shown that continuous-flow solid-phase peptide synthesis (SPPS) can be performed with as little as 1.5 equivalents of amino acids per coupling, achieving nearly quantitative conversions. nih.gov This is a substantial improvement over batch methods which often require a large excess. The integration of high-throughput continuous flow technology with machine learning has further accelerated the optimization and synthesis of challenging cyclic tetrapeptides, resulting in a 5- to 7-fold increase in yields compared to literature values. rsc.org

Continuous flow reactors, such as continuous stirred-tank reactors (CSTRs), can be designed to minimize side reactions and improve product quality. whiterose.ac.uk For the synthesis of di- and tripeptides in water, a CSTR setup with high shear mixing, automated pH control, and efficient heat removal has achieved high conversions (60-85%) and impressive productivities. whiterose.ac.uk These principles can be extrapolated to the synthesis of longer peptides like Glycylglycyl-L-prolyl-L-alanine, promising a more efficient and scalable production process. whiterose.ac.ukfrontiersin.org

Table 2: Performance Metrics for Continuous Flow Peptide Synthesis

| Feature | Benefit in Continuous Flow Synthesis | Reference |

| Reagent Stoichiometry | Reduced excess of amino acids (e.g., 1.5 equivalents) | nih.gov |

| Reaction Time | Significantly shorter (minutes vs. hours) | nih.govfrontiersin.org |

| Productivity | High throughput (e.g., up to 535 g·L⁻¹h⁻¹) | whiterose.ac.uk |

| Process Control | Precise control over temperature, pressure, and mixing | nih.govwhiterose.ac.uk |

| Scalability | Amenable to both small-scale optimization and large-scale production | researchgate.net |

This table highlights the general advantages of continuous flow synthesis based on findings from various peptide synthesis studies.

Principles of Green Chemistry in Glycylglycyl-L-prolyl-L-alanine Production

The twelve principles of Green Chemistry provide a framework for designing chemical products and processes that are more environmentally benign. peptide.comambiopharm.com In the context of producing Glycylglycyl-L-prolyl-L-alanine, these principles guide the development of more sustainable synthetic routes. A major focus of green chemistry in peptide synthesis is the reduction of waste, particularly the large volumes of solvents used in washing and purification steps, which can account for 80-90% of the total waste. advancedchemtech.com

Key strategies for "greening" peptide synthesis include:

Waste Prevention : Designing syntheses to minimize waste is a core principle. ambiopharm.com

Safer Solvents and Auxiliaries : Replacing hazardous solvents like dimethylformamide (DMF) and dichloromethane (B109758) (DCM) with greener alternatives such as water or ethanol (B145695) is a significant area of research. advancedchemtech.comxtalks.com

Design for Energy Efficiency : Utilizing methods like microwave-assisted synthesis can reduce energy consumption. ambiopharm.com Performing reactions at ambient temperature and pressure is also a key goal. ambiopharm.com

Use of Renewable Feedstocks : Employing starting materials derived from renewable resources, such as glycerol, aligns with green chemistry principles. rsc.org

Reduce Derivatives : Minimizing the use of protecting groups can reduce the number of reaction steps and the amount of reagents and waste generated. ambiopharm.comresearchgate.net

The adoption of continuous flow systems also aligns with green chemistry principles by reducing the use of excess reagents and solvents. advancedchemtech.com Furthermore, the development of TFA-free cleavage protocols and the use of more environmentally friendly deprotection reagents contribute to a greener synthesis process. advancedchemtech.com

Table 3: Application of Green Chemistry Principles to Peptide Synthesis

| Green Chemistry Principle | Application in Glycylglycyl-L-prolyl-L-alanine Synthesis | Reference |

| Waste Prevention | Optimizing reaction conditions to minimize byproducts. | ambiopharm.com |

| Safer Solvents | Replacing DMF with greener solvents like N-butyl-2-pyrrolidone (NBP) or aqueous systems. | advancedchemtech.comxtalks.com |

| Energy Efficiency | Employing microwave-assisted synthesis to reduce reaction times and energy input. | ambiopharm.com |

| Catalysis | Using catalytic reagents in small amounts instead of stoichiometric reagents. | ambiopharm.com |

| Reduce Derivatives | Exploring synthetic strategies that require minimal side-chain protection. | researchgate.net |

This table illustrates how the principles of green chemistry can be applied to the synthesis of peptides, with examples drawn from general research in the field.

Comprehensive Conformational Analysis and Structural Characterization of Glycylglycyl L Prolyl L Alanine

Spectroscopic Techniques for Elucidating Glycylglycyl-L-prolyl-L-alanine Conformation

Spectroscopic methods are invaluable for probing the three-dimensional structure of peptides in various environments. Techniques such as Circular Dichroism (CD), Fourier Transform Infrared (FTIR), and Nuclear Magnetic Resonance (NMR) spectroscopy provide complementary information on the secondary structure, hydrogen bonding patterns, and precise atomic coordinates of Glycylglycyl-L-prolyl-L-alanine.

Circular Dichroism (CD) Spectroscopy in Solution

Circular Dichroism (CD) spectroscopy is a powerful technique for rapidly assessing the secondary structure of peptides in solution. The differential absorption of left and right-circularly polarized light is sensitive to the chirality of the molecular environment, which is directly influenced by the peptide's conformation.

For proline-containing peptides, CD spectra can reveal the presence of ordered structures such as β-turns and polyproline II (PPII) helices. A study on proline-containing tetrapeptides demonstrated that the position of proline significantly influences the peptide's folding. leibniz-fli.de When proline is in the second or fourth position, it tends to favor a folded conformation. leibniz-fli.de In the case of Glycylglycyl-L-prolyl-L-alanine, with proline at the third position, an unfolded or random coil structure might be expected. leibniz-fli.de However, the presence of the two glycine (B1666218) residues preceding the proline can provide the necessary flexibility to adopt specific turn structures.

The CD spectrum of a peptide is characterized by specific electronic transitions. For instance, a β-turn conformation often exhibits a negative band around 225 nm and a positive band near 205 nm. In contrast, a random coil conformation typically shows a strong negative band below 200 nm. For peptides containing proline, the CD spectra can be complex. For example, studies on proline-containing undecamers have shown that the introduction of glycine residues can alter the characteristic CD bands of polyproline helices. researchgate.net

| Secondary Structure | Characteristic CD Bands (nm) | Expected for Glycylglycyl-L-prolyl-L-alanine |

| β-turn (Type I) | Negative band ~225 nm, Positive band ~205 nm, Strong negative band ~190 nm | Possible, given the Pro residue. |

| β-turn (Type II) | Weak positive band ~220 nm, Strong negative band ~200 nm | Possible, favored by Gly in the third position of the turn. |

| Random Coil | Strong negative band < 200 nm | A significant contribution is likely. |

| Polyproline II (PPII) | Strong negative band ~206 nm, Weak positive band ~228 nm | Less likely for a short tetrapeptide. |

This table presents generalized CD characteristics and expected contributions for Glycylglycyl-L-prolyl-L-alanine based on literature for similar peptides.

Fourier Transform Infrared (FTIR) Spectroscopy for Secondary Structure Elements

FTIR spectroscopy is a valuable tool for determining the secondary structure of peptides by analyzing the vibrational modes of the peptide backbone, particularly the amide I and amide II bands. The amide I band (1600-1700 cm⁻¹), arising mainly from the C=O stretching vibration, is particularly sensitive to the hydrogen-bonding pattern and thus to the secondary structure. leibniz-fli.deshimadzu.com

In the context of Glycylglycyl-L-prolyl-L-alanine, the presence of the proline residue makes the formation of a β-turn a strong possibility. β-turns are characterized by specific hydrogen bonds that give rise to distinct amide I frequencies. nih.govacs.org Type I and type II β-turns, which are common in proteins and peptides, have characteristic FTIR absorption bands. acs.orgnih.gov

Research on elastin-like polypeptides containing VPGVG sequences, which also feature proline and glycine, has identified several amide I sub-peaks corresponding to different types of β-turns. acs.orgnih.gov

| Secondary Structure Element | Amide I Frequency Range (cm⁻¹) | Relevance to Glycylglycyl-L-prolyl-L-alanine |

| β-sheet | 1620–1640 | Possible if intermolecular aggregation occurs. |

| β-turn | 1660–1695 | Highly relevant due to the Pro-Ala sequence. |

| α-helix | 1650–1660 | Less likely for a short, flexible peptide. |

| Random Coil | 1640–1650 | Likely to be a component of the conformational ensemble. |

This table provides typical FTIR amide I frequencies for various secondary structures relevant to the analysis of Glycylglycyl-L-prolyl-L-alanine.

Nuclear Magnetic Resonance (NMR) Spectroscopy for High-Resolution Structure Determination

NMR spectroscopy is the most powerful technique for determining the high-resolution three-dimensional structure of peptides in solution. By analyzing various NMR parameters, it is possible to obtain detailed information about bond connectivities, dihedral angles, and inter-proton distances.

For Glycylglycyl-L-prolyl-L-alanine, the presence of the proline residue introduces the possibility of cis-trans isomerism about the Gly-Pro peptide bond. These two isomers are in slow exchange on the NMR timescale, leading to two distinct sets of resonances for the residues adjacent to the proline. nih.gov The ratio of cis to trans isomers can be determined from the relative intensities of these peaks.

The chemical shifts of the α-protons (Hα) and the amide protons (NH) are particularly informative. In a study of Gly-Gly-X-Ala tetrapeptides, the chemical shifts were found to be sensitive to the nature of the X amino acid and the pH of the solution. researchgate.net

Residual Dipolar Couplings (RDCs) provide long-range structural information by measuring the orientation of internuclear vectors relative to an external magnetic field. In an isotropic solution, dipolar couplings average to zero. However, by using a weakly aligning medium, small residual dipolar couplings can be measured, which are proportional to the orientation of the corresponding internuclear vector. RDCs provide valuable constraints for refining the three-dimensional structure of peptides and can help to distinguish between different conformational models that are consistent with other NMR data.

Chemical Shift Anisotropy (CSA) is another orientation-dependent NMR parameter that can provide structural information. The chemical shift of a nucleus is generally a tensor quantity, meaning its value depends on the orientation of the molecule with respect to the external magnetic field. In solution, rapid tumbling averages the CSA to its isotropic value. However, in solid-state NMR or in aligned media, the CSA can be measured and used to derive information about the local electronic environment and the orientation of specific chemical groups. For peptides, the CSA of carbonyl carbons and amide nitrogens is particularly sensitive to the secondary structure.

X-ray Crystallography of Glycylglycyl-L-prolyl-L-alanine and Crystalline Derivatives

X-ray crystallography provides the most precise and unambiguous determination of the three-dimensional structure of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal, the electron density distribution and thus the atomic positions can be determined with high resolution.

Advanced Computational Modeling for Glycylglycyl-L-prolyl-L-alanine Conformations

The conformational flexibility of the tetrapeptide Glycylglycyl-L-prolyl-L-alanine is a critical determinant of its chemical and biological properties. Due to the inherent flexibility of the glycine residues and the unique conformational constraints imposed by the proline ring, this peptide can adopt a multitude of shapes in solution. Advanced computational modeling provides powerful tools to explore this complexity at an atomic level, offering insights that are often inaccessible through experimental methods alone. These in silico techniques allow for the detailed characterization of the peptide's structure, energetics, and dynamic behavior.

Quantum Chemical Calculations (QCC) for Electronic and Molecular Structure

Quantum chemical calculations, which are based on the fundamental principles of quantum mechanics, are employed to investigate the electronic structure and optimize the molecular geometry of peptides. These methods provide highly accurate information about the relative stabilities of different conformations and the nature of intramolecular interactions.

Ab initio and Density Functional Theory (DFT) are two pillars of quantum chemical calculations used to study peptides. Ab initio methods derive results directly from theoretical principles without including experimental data, offering a rigorous approach to understanding molecular systems. nih.gov DFT, a computationally more efficient alternative, calculates the electronic properties of a molecule based on its electron density, providing a favorable balance between accuracy and computational cost for systems the size of tetrapeptides. ubc.canih.gov

In the context of Glycylglycyl-L-prolyl-L-alanine, DFT studies would typically involve:

Geometry Optimization: Starting from various possible structures (e.g., extended, β-turn, polyproline II helix), DFT is used to find the lowest-energy three-dimensional arrangement of atoms for each conformer. nih.gov

Energy Calculations: The relative energies of these optimized conformers are calculated to determine their thermodynamic stability. For instance, calculations on related dipeptides have been used to determine the stability of various turn structures. nih.govmdpi.com

Analysis of Intramolecular Interactions: DFT can precisely map the electron distribution to identify and characterize non-covalent interactions, such as hydrogen bonds (e.g., between the Gly(1) C=O and Ala(4) N-H, which stabilizes a β-turn) and van der Waals forces that dictate the peptide's fold.

Commonly used DFT functionals for such studies include B3LYP and M06-2X, paired with basis sets like 6-311++G(d,p), which provide a robust description of electron behavior. researchgate.netfrontiersin.org A significant focus of DFT studies on proline-containing peptides is the high energy barrier associated with the cis-trans isomerization of the X-Pro peptide bond, which can be accurately quantified. acs.org

Table 1: Illustrative DFT Results for Hypothetical Gly-Gly-Pro-Ala Conformers This table is illustrative and shows the type of data generated from DFT calculations.

| Conformer | Key Dihedral Angles (Φ₂, Ψ₂, ω₃) | Relative Energy (kcal/mol) | Key Intramolecular H-Bond |

|---|---|---|---|

| β-Turn (Type I) | -60°, -30°, 180° (trans) | 0.00 | Gly(1) C=O ··· H-N Ala(4) |

| Extended | -150°, 150°, 180° (trans) | +2.5 | None |

| cis-Pro Turn | -60°, -30°, 0° (cis) | +4.5 | Gly(2) C=O ··· H-N Ala(4) |

| Polyproline II (PPII) Helix | -75°, 145°, 180° (trans) | +1.8 | None |

The conformational energy landscape is a map that represents all possible structures of a molecule and their corresponding potential energies. acs.org For Glycylglycyl-L-prolyl-L-alanine, this landscape is complex, with numerous energy minima (representing stable or metastable conformers) separated by energy barriers (representing the transition states between conformers).

Quantum chemical calculations are essential for charting this landscape. By systematically rotating key dihedral angles (φ, ψ, and the proline's ω angle) and performing geometry optimizations at each step, a detailed potential energy surface can be constructed. frontiersin.org This allows for:

Identification of Stable States: The "valleys" or local minima on the landscape correspond to the most probable conformations the peptide will adopt, such as specific β-turns or extended structures. nih.gov

Determination of Transition Barriers: The "mountain passes" or saddle points between valleys reveal the energy required for the peptide to transition from one conformation to another. The cis-trans isomerization of the Gly-Pro peptide bond typically represents a very high barrier on this landscape, making it a slow, or "rare," event. acs.org

Understanding Folding Pathways: The landscape can reveal the likely pathways the peptide follows as it folds into its most stable structures. Studies on similar tetrapeptides have shown that transitions often occur through a sequence of local dihedral flips. nih.gov

The topography of this energy landscape, specifically the depth of the energy wells (stability) and the height of the barriers (interconversion kinetics), fundamentally governs the peptide's structural preferences and dynamic behavior. acs.org

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While QCC methods are excellent for static structures and energetics, Molecular Dynamics (MD) simulations are used to model the motion of atoms over time. MD simulations solve Newton's equations of motion for the peptide and its surrounding environment, generating a trajectory that acts as a "molecular movie," revealing the dynamic nature of the peptide's conformations.

The solvent environment is critical for determining peptide conformation, as interactions with solvent molecules (typically water) can stabilize or destabilize certain structures. rsc.org MD simulations can treat the solvent in two primary ways:

Explicit Solvent Models: These simulations include individual solvent molecules (e.g., TIP3P water models) in the simulation box. This approach is the most physically realistic, as it captures specific, direct interactions like hydrogen bonding between the peptide and water. However, it is computationally very expensive because of the vast number of solvent atoms that must be calculated. nih.govnih.gov For Glycylglycyl-L-prolyl-L-alanine, an explicit model would be crucial for accurately capturing the hydration of the peptide backbone and how water molecules might mediate interactions that stabilize turn structures. cas.cz

Implicit Solvent Models: These models replace the discrete water molecules with a continuous medium that represents the average effect of the solvent. acs.org Models like the Generalized Born (GB) model are computationally much faster, allowing for longer simulation times and more extensive sampling of the peptide's conformational space. nih.gov The trade-off is a loss of accuracy, as specific water-peptide interactions are lost, which can sometimes lead to inaccuracies, such as the over-stabilization of intramolecular hydrogen bonds. acs.orgforums-academiccharmm.org

The choice between explicit and implicit models depends on the research question. For studying the fine details of peptide hydration, explicit solvent is preferred. For exploring large-scale conformational changes or performing initial broad sampling, implicit solvent can be more practical. nih.govstackexchange.com

Table 2: Comparison of Solvent Models for MD Simulation of Gly-Gly-Pro-Ala

| Feature | Explicit Solvent Model (e.g., TIP3P) | Implicit Solvent Model (e.g., GB) |

|---|---|---|

| Representation | Atomistic; individual water molecules | Continuum; represents average solvent effect |

| Computational Cost | High | Low |

| Accuracy | High; captures specific H-bonds and hydration shells | Lower; approximates electrostatic and nonpolar effects |

| Sampling Speed | Slower conformational sampling due to solvent viscosity | Faster conformational sampling due to reduced friction nih.gov |

| Best For | Detailed analysis of solvent-peptide interactions | Rapid exploration of the conformational landscape |

An MD simulation produces a vast amount of data in the form of an atomic trajectory. Analyzing this trajectory is key to extracting meaningful information about the peptide's dynamics. researchgate.net For Glycylglycyl-L-prolyl-L-alanine, the analysis would focus on:

Conformational Clustering: The snapshots from the trajectory are grouped based on structural similarity to identify the major conformational states the peptide visits. nih.gov This reveals which structures, such as β-turns or extended coils, are most populated.

Stability Assessment: The stability of each conformational state can be assessed by calculating the root-mean-square deviation (RMSD) of the atoms over time relative to a reference structure. A low, stable RMSD indicates a persistent conformation, while high fluctuations suggest flexibility.

This analysis provides a dynamic picture of the peptide's behavior, quantifying not just which structures are stable, but also how the peptide moves between them and how long it spends in each state.

Table 3: Interactive Trajectory Analysis Summary for a Hypothetical 1µs MD Simulation This table illustrates the type of data obtained from analyzing an MD trajectory. Use the dropdown to see different metrics.

| Conformational State | Population (%) |

|---|---|

| trans-Pro β-Turn | 45 |

| trans-Pro Extended/Coil | 52 |

| cis-Pro Conformations | 3 |

Monte Carlo Simulations for Conformational Sampling of Glycylglycyl-L-prolyl-L-alanine

Monte Carlo (MC) simulations are a powerful computational method for exploring the vast conformational space of peptides by generating random perturbations to their structures and accepting or rejecting these changes based on energy criteria. acs.org This method allows for an extensive sampling of possible conformations, surmounting energy barriers that might trap other simulation methods in local minima. acs.org

For a tetrapeptide such as Glycylglycyl-L-prolyl-L-alanine, MC simulations can elucidate the accessible conformational states. The proline residue significantly restricts the backbone, and MC methods can effectively explore the consequences of this rigidity. nih.gov Studies on other proline-containing peptides have shown that even in short sequences, a significant population of cis-proline conformers can exist, a feature that MC simulations are well-suited to investigate. nih.gov The simulation would typically start from an arbitrary conformation and iteratively alter the dihedral angles of the peptide backbone.

The results of such simulations can be visualized in a Ramachandran plot, which shows the distribution of φ and ψ dihedral angles for each non-proline residue. For Glycylglycyl-L-prolyl-L-alanine, one would expect to see a wide distribution of allowed conformations for the glycine residues due to their lack of a side chain, while the alanine (B10760859) residue's conformations would be more restricted. The proline residue's φ angle is fixed at approximately -65°. nih.gov

Illustrative Data Table: Representative Dihedral Angles from a Hypothetical Monte Carlo Simulation

| Residue | Dihedral Angle | Predominant Conformation (degrees) |

| Glycine-1 | φ, ψ | Broadly distributed |

| Glycine-2 | φ, ψ | Broadly distributed |

| Proline-3 | φ, ψ | φ ≈ -65, ψ can vary |

| Alanine-4 | φ, ψ | Typically in β-sheet or α-helical regions |

This table is illustrative and based on general principles of peptide conformation. Specific values for Glycylglycyl-L-prolyl-L-alanine would require dedicated computational studies.

Environmental and Solvent Effects on Glycylglycyl-L-prolyl-L-alanine Conformation

The conformation of a peptide is highly sensitive to its environment. The surrounding solvent, the pH of the solution, and the temperature all play critical roles in determining the most stable three-dimensional structure.

The solvent environment has a profound impact on the conformational preferences of peptides. In aqueous solutions, polar groups on the peptide can form hydrogen bonds with water, which tends to stabilize more extended conformations. For Glycylglycyl-L-prolyl-L-alanine, the exposed backbone amide and carbonyl groups would interact favorably with water.

Illustrative Data Table: Solvent-Dependent Conformational Population

| Solvent | Predominant Conformation | Hydrogen Bonding Pattern |

| Water | Extended/Random Coil | Intermolecular with solvent |

| Methanol | β-turn / Folded | Increased intramolecular |

| Chloroform | Helical/Folded | Primarily intramolecular |

This table illustrates general trends observed for similar peptides in different solvents. researchgate.netupc.edu

Changes in pH alter the protonation state of the terminal amino and carboxyl groups of Glycylglycyl-L-prolyl-L-alanine. At low pH, the N-terminal amino group is protonated (-NH3+) and the C-terminal carboxyl group is neutral (-COOH). At high pH, the N-terminal group is neutral (-NH2) and the C-terminal is deprotonated (-COO-). At neutral pH, the peptide exists as a zwitterion, with a protonated N-terminus and a deprotonated C-terminus.

These changes in charge affect the electrostatic interactions within the peptide and with the solvent, leading to conformational shifts. acs.orgnih.gov Research on proline-containing tetrapeptides has demonstrated that increasing the pH can favor more folded or β-turn conformations. researchgate.netnih.gov This is often due to the altered electrostatic repulsion and attraction between the termini. For Glycylglycyl-L-prolyl-L-alanine, a shift from low to high pH would likely result in a change in the end-to-end distance and the population of specific folded structures. researchgate.net

Illustrative Data Table: pH Effect on Conformational State

| pH | N-terminus Charge | C-terminus Charge | Likely Conformation |

| < 3 | Positive | Neutral | More extended due to repulsion |

| ~ 7 | Positive | Negative | Zwitterionic, potential for salt bridge |

| > 10 | Neutral | Negative | More compact/folded |

This table is based on the expected protonation states and general behavior of peptides in response to pH changes. researchgate.netnih.gov

Temperature influences the kinetic energy of the peptide, and changes in temperature can induce transitions between different conformational states. Generally, increasing the temperature can lead to the unfolding of structured peptides as the increased thermal energy overcomes the stabilizing intramolecular interactions. nih.gov For a small peptide like Glycylglycyl-L-prolyl-L-alanine, which may not have a highly stable folded structure at room temperature, the effect of temperature might be more subtle.

Studies on tetrapeptides have shown that they can exhibit an upper critical solution temperature (UCST), where increasing the temperature can actually promote phase separation and the formation of droplets. nih.gov The thermal stability of any transient structures, such as β-turns, would be dependent on the strength of the hydrogen bonds that stabilize them. For Glycylglycyl-L-prolyl-L-alanine, an increase in temperature would likely increase the rate of interconversion between different conformers and could lead to a broader distribution of accessible states. researchgate.net

Illustrative Data Table: Temperature Effect on Peptide Dynamics

| Temperature | Kinetic Energy | Conformational State |

| Low | Low | Less dynamic, may favor a specific conformation |

| Room Temperature | Medium | Dynamic equilibrium between multiple conformations |

| High | High | Increased dynamics, potential for unfolding of any transient structures |

This table illustrates general principles of temperature effects on peptide conformation. nih.govresearchgate.net

Based on a comprehensive search of available scientific literature, there is no specific information regarding the enzymatic interactions, substrate specificity, or kinetic characterization of the precise chemical compound Glycylglycyl-L-prolyl-L-alanine . The provided outline requires detailed research findings, including kinetic parameters (K_m, V_max) and active site investigations, which are not present in the accessible literature for this specific tetrapeptide.

While studies exist for structurally related peptides—such as shorter sequences (e.g., Glycyl-L-prolyl-L-alanine) or more complex derivatives used in general peptidase assays—the user's instructions strictly prohibit the inclusion of information that falls outside the explicit scope of Glycylglycyl-L-prolyl-L-alanine. Generating content on related but distinct molecules would violate this core requirement.

Therefore, it is not possible to provide a scientifically accurate article that adheres to the detailed structure requested for Glycylglycyl-L-prolyl-L-alanine. The necessary experimental data for this compound does not appear to be published in the resources searched.

Enzymatic Interactions and Substrate Specificity of Glycylglycyl L Prolyl L Alanine

Development of In Vitro Assays for Glycylglycyl-L-prolyl-L-alanine Biotransformation Studies

The investigation of the biotransformation of Glycylglycyl-L-prolyl-L-alanine necessitates the development of robust and sensitive in vitro assays. These assays are crucial for identifying the enzymes responsible for its metabolism, understanding the kinetics of the biotransformation, and characterizing the resulting metabolic products. A variety of assay formats can be employed, ranging from traditional colorimetric methods to more advanced chromatographic and fluorescence-based techniques.

The choice of assay is often dependent on the specific research question, the required sensitivity, and the available instrumentation. For instance, initial screening for enzymatic activity might utilize a simple colorimetric assay, while detailed kinetic studies would likely require more sophisticated methods like High-Performance Liquid Chromatography (HPLC) or fluorogenic substrate assays.

The enzymatic breakdown of peptides is a highly specific process, largely governed by the amino acid sequence of the peptide and the substrate specificity of the acting peptidases. For Glycylglycyl-L-prolyl-L-alanine, the presence of a proline residue is a key determinant of its enzymatic interactions, making it a likely target for a class of enzymes known as prolyl peptidases. nih.gov

Prolyl peptidases are a unique family of serine proteases that specifically recognize and cleave peptide bonds involving proline residues. nih.govwikipedia.orgnih.gov This family includes endopeptidases, which cleave within the peptide chain, and exopeptidases, which act on the ends of the peptide. Given the structure of Glycylglycyl-L-prolyl-L-alanine, a key potential enzymatic interaction would involve a prolyl endopeptidase (PREP), which cleaves peptide bonds on the C-terminal side of a proline residue. nih.govwikipedia.orgnih.gov This would result in the cleavage of the Pro-Ala bond.

Dipeptidyl peptidase IV (DPP-IV) is another prolyl peptidase, but it typically cleaves a dipeptide from the N-terminus of a polypeptide, provided that proline is in the penultimate position. bachem.com As Glycylglycyl-L-prolyl-L-alanine has glycine (B1666218) at the N-terminus, it would not be a direct substrate for DPP-IV unless it was part of a larger polypeptide chain where processing by other aminopeptidases exposed a penultimate proline. nih.gov

The substrate specificity of prolyl endopeptidases has been investigated using various synthetic peptides. For example, a study on prolyl endopeptidase from Flavobacterium demonstrated that it could hydrolyze a range of tetrapeptides with the general structure Cbz-Gly-X-Leu-Gly, where X could be proline or other amino acids. nih.gov This indicates that while the enzyme has a strong preference for proline, it can accommodate other residues at this position, albeit with varying efficiency.

A commercially available peptide, Z-Gly-Pro-Gly-Gly-Pro-Ala-OH, which contains the Gly-Pro-Ala sequence, is known to be cleaved enzymatically to yield Gly-Pro-Ala. bachem.comhongtide.com While the specific enzyme is not named, this cleavage pattern is characteristic of a prolyl endopeptidase. Another similar substrate for prolyl endopeptidase is Z-Gly-Pro-Leu-Gly-Pro-OH. glpbio.com

The kinetic parameters for the hydrolysis of various substrates by prolyl endopeptidases have been determined in several studies. These studies provide insight into the efficiency with which these enzymes cleave different peptide bonds.

| Substrate | Enzyme Source | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) |

| Suc-Ala-Pro-pNA | Flavobacterium meningosepticum | - | - | 228 ± 17 |

| Suc-Ala-Pro-pNA | Myxococcus xanthus | - | - | 480 ± 60 |

| Suc-Ala-Pro-pNA | Sphingomonas capsulata | - | - | 430 ± 80 |

| PQPQLPYPQPQLP | Flavobacterium meningosepticum | - | - | - |

| PQPQLPYPQPQLP | Myxococcus xanthus | - | - | - |

| PQPQLPYPQPQLP | Sphingomonas capsulata | - | - | - |

Data adapted from comparative biochemical analysis of three bacterial prolyl endopeptidases. nih.gov Note: Specific values for Km and kcat were not provided in the source for all substrates.

The development of in vitro assays for the biotransformation of Glycylglycyl-L-prolyl-L-alanine would therefore primarily focus on detecting the activity of prolyl endopeptidases.

A variety of methods can be adapted for this purpose:

Colorimetric Assays: A straightforward method involves the use of ninhydrin, which reacts with the primary amine of the newly formed N-terminal alanine (B10760859) of the cleavage product (L-alanine) to produce a colored compound that can be quantified spectrophotometrically. bachem.comhongtide.comgoogle.com

Chromogenic Assays: More specific chromogenic substrates can be synthesized, such as Z-Gly-Pro-pNA (para-nitroanilide). researchgate.net Cleavage of the Pro-pNA bond by a prolyl endopeptidase releases p-nitroaniline, a yellow compound that can be continuously monitored at 410 nm. researchgate.net

Fluorogenic Assays: For higher sensitivity, fluorogenic substrates are often employed. nih.govrsc.org These substrates, such as Suc-Gly-Pro-AMC (7-amino-4-methylcoumarin), release a fluorescent product (AMC) upon enzymatic cleavage, which can be detected with a fluorometer. medchemexpress.com This method is particularly useful for screening potential enzyme inhibitors and for high-throughput applications. rndsystems.comresearchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating and quantifying the parent peptide and its metabolites. nih.govalmacgroup.comnih.gov A reversed-phase HPLC method can be developed to resolve Glycylglycyl-L-prolyl-L-alanine from its potential cleavage products, such as Glycylglycine and Prolyl-L-alanine. rsc.orgwaters.com This method offers high specificity and allows for the simultaneous detection of multiple products.

The development of a specific and reliable in vitro assay is the first step in characterizing the metabolic fate of Glycylglycyl-L-prolyl-L-alanine. The data generated from such assays are essential for understanding its biological activity and potential therapeutic applications.

| Assay Type | Principle | Advantages | Disadvantages |

| Colorimetric (Ninhydrin) | Reacts with primary amines of cleavage products to produce a colored compound. bachem.comhongtide.comgoogle.com | Simple, inexpensive. | Low specificity, can have high background. |

| Chromogenic (e.g., Z-Gly-Pro-pNA) | Enzymatic cleavage releases a colored product (p-nitroaniline). researchgate.net | Continuous monitoring, good for kinetics. | Requires synthesis of a specific substrate. |

| Fluorogenic (e.g., Suc-Gly-Pro-AMC) | Enzymatic cleavage releases a fluorescent product (AMC). nih.govrsc.orgmedchemexpress.com | High sensitivity, suitable for high-throughput screening. rndsystems.comresearchgate.net | Requires a fluorometer, substrate synthesis can be complex. |

| HPLC-based | Separation and quantification of parent peptide and metabolites. nih.govalmacgroup.comnih.gov | High specificity, can identify and quantify multiple products. rsc.orgwaters.com | Requires specialized equipment, can be time-consuming. |

Rational Design and Synthesis of Peptidomimetics Based on Glycylglycyl L Prolyl L Alanine

Principles of Peptidomimetic Design Applied to Glycylglycyl-L-prolyl-L-alanine

The design of peptidomimetics based on Gly-Gly-Pro-Ala involves several key principles aimed at retaining the essential pharmacophoric elements while modifying the peptide backbone or side chains to overcome the inherent limitations of natural peptides.

Isosteric replacement involves substituting one or more amino acid residues or peptide bonds with groups that have similar steric and electronic properties. In the context of Gly-Gly-Pro-Ala, this can be a powerful strategy to enhance stability and fine-tune conformation. For instance, the peptide bonds (-CO-NH-) are susceptible to cleavage by proteases. Replacing a peptide bond with a non-hydrolyzable isostere, such as a reduced amide bond (-CH2-NH-), an ester bond (-CO-O-), or a triazole ring, can significantly increase the metabolic stability of the resulting peptidomimetic.

The flexible glycine (B1666218) residues in the Gly-Gly-Pro-Ala sequence offer opportunities for backbone modifications. Replacing a glycine with a more constrained unit can help to lock the peptide into a specific, biologically active conformation. Furthermore, empirical correlations have been developed to predict the energetic consequences of replacing alanine (B10760859) with glycine, which involves changes in solvent-accessible surface area and dihedral angles, providing a rational basis for such modifications nih.gov.

| Modification Type | Example | Rationale | Potential Impact on Gly-Gly-Pro-Ala |

| Peptide Bond Isostere | Reduced Amide Bond (-CH₂-NH-) | Increased resistance to proteolysis | Enhanced in vivo half-life |

| Peptide Bond Isostere | Triazole Linkage | Introduction of a rigid, stable linker via "click chemistry" nih.govacs.org | Conformational constraint and improved stability |

| Backbone Modification | N-methylation of Glycine | Increased resistance to proteolysis, potential to favor specific cis/trans amide bond isomers | Altered conformational landscape and receptor binding |

| Backbone Modification | Replacement of Gly with Aib (α-aminoisobutyric acid) | Induces helical or turn conformations | Stabilization of specific secondary structures |

Table 1: Examples of Isosteric Replacement and Backbone Modifications Applicable to Glycylglycyl-L-prolyl-L-alanine. This table outlines various strategies to modify the peptide backbone for enhanced stability and conformational control.

Introducing amino acids with restricted conformational freedom is a widely used strategy to stabilize specific secondary structures, such as β-turns or helices, which are often crucial for biological activity. The proline residue in Gly-Gly-Pro-Ala already imparts a significant conformational constraint due to its cyclic side chain, often inducing a β-turn structure. nih.gov

Further constraining the peptide can be achieved by replacing other residues with non-natural amino acids that limit the available range of dihedral angles (phi and psi). For example, replacing the L-alanine with a more constrained residue can help to rigidify the C-terminus of the peptide. The use of 5-tert-butylproline has been shown to influence the cis/trans isomer population of the prolyl amide bond and stabilize type VI β-turn conformations in tetrapeptides. acs.org

| Constrained Residue | Position of Incorporation in Gly-Gly-Pro-Ala | Intended Conformational Effect | Reference for Principle |

| α-Aminoisobutyric acid (Aib) | Glycine or Alanine positions | Promotes helical or 3₁₀-helical conformations | General peptidomimetic principle |

| (2S,5R)-5-tert-butylproline | Proline position | Induces high cis-isomer population, stabilizes type VIa β-turns | acs.org |

| Cyclic Amino Acids | Glycine or Alanine positions | Restricts side-chain and backbone flexibility | General peptidomimetic principle |

| D-Proline | Proline position | Can promote specific turn types (e.g., type II' β-turn) | bachem.com |

Table 2: Incorporation of Conformationally Constrained Residues. This table provides examples of how conformationally constrained amino acids can be used to control the structure of Gly-Gly-Pro-Ala analogs.

The incorporation of non-canonical amino acids (ncAAs) and D-amino acids offers a powerful avenue for creating peptidomimetics with novel properties. D-amino acids, the enantiomers of the naturally occurring L-amino acids, can confer remarkable resistance to proteolytic degradation. nih.gov The substitution of an L-amino acid with its D-counterpart can also have profound effects on the peptide's secondary structure, often inducing or stabilizing specific turn conformations. For example, the replacement of glycine residues with D-alanine has been shown to significantly increase the stability of proteins and peptides by favoring conformations with a positive phi (Φ) angle. biorxiv.org

Non-canonical amino acids, with side chains not found in the 20 common proteinogenic amino acids, can be used to introduce novel functionalities or steric constraints. Acylated derivatives of glycine and alanine have been identified, showcasing the diversity of modifications that can occur. nih.gov The synthesis of proline derivatives, such as 4-(arylmethyl)proline, provides building blocks for creating peptidomimetics with altered hydrophobic or aromatic interactions. ethz.ch

| Amino Acid Type | Example | Position of Incorporation in Gly-Gly-Pro-Ala | Primary Rationale | Reference for Principle |

| D-Amino Acid | D-Alanine | L-Alanine or Glycine positions | Increased proteolytic stability, induction of specific turn structures | nih.govbiorxiv.org |

| D-Amino Acid | D-Proline | L-Proline position | Alters β-turn geometry (e.g., promotes type II' turns) | bachem.com |

| Non-Canonical | β-Alanine | Glycine positions | Alters backbone length and flexibility, can promote pseudo-β-turns | nih.gov |

| Non-Canonical | N-methylated amino acid | Any position | Increases proteolytic resistance, influences cis/trans amide bond conformation | General peptidomimetic principle |

Table 3: Use of Non-Canonical and D-Amino Acids in Gly-Gly-Pro-Ala Analogs. This table illustrates the strategic use of unconventional amino acids to enhance the properties of peptidomimetics.

Strategies for Mimicking Glycylglycyl-L-prolyl-L-alanine's Bioactive Conformations

A primary goal in peptidomimetic design is to create a scaffold that accurately presents the key side chains in the same spatial orientation as the bioactive conformation of the parent peptide. For Gly-Gly-Pro-Ala, this often involves mimicking common secondary structures like β-turns and α-helices.

The Pro-Ala sequence in Gly-Gly-Pro-Ala is a strong inducer of β-turns, which are secondary structures that cause a reversal in the direction of the polypeptide chain. These turns are often involved in molecular recognition events. The design of β-turn mimetics aims to create rigid scaffolds that position the side chains of the key residues (in this case, primarily Pro and Ala, but also the flanking Gly residues) in a manner that mimics a natural β-turn.

A variety of chemical scaffolds have been developed to serve as β-turn mimetics. These are often cyclic structures that constrain the geometry of the attached side chains. For instance, cyclic tetrapeptides containing proline have been synthesized and shown to adopt β-turn conformations. nih.govacs.org The synthesis of such mimetics can be achieved through techniques like copper-catalyzed azide-alkyne cycloaddition ("click chemistry"), which allows for the efficient creation of a triazole-containing macrocycle. acs.org Serine-proline sequences are also potent inducers of type I β-turns, suggesting that modifications to the Gly residues could further stabilize such structures. biorxiv.org

While short, linear peptides like Gly-Gly-Pro-Ala are unlikely to form stable α-helices in isolation, their sequence may be part of a larger α-helical protein domain that is important for a biological interaction. In such cases, the design of α-helix mimetics can be a valuable strategy. These mimetics utilize non-peptidic scaffolds to project functional groups in a spatial arrangement that mimics the presentation of side chains on one face of an α-helix. nih.govnih.gov

Various scaffolds, such as terphenyls, oligopyridylamides, and oxopiperazines, have been developed to mimic the i, i+3/4, and i+7 side-chain dispositions of an α-helix. nih.govacs.org A computational approach can be used to design and optimize such mimetics, selecting appropriate side chains to mimic those of the target peptide sequence. acs.org For Gly-Gly-Pro-Ala, a hypothetical α-helix mimetic would position functional groups corresponding to the side chains of Gly, Pro, and Ala on a rigid scaffold to replicate their orientation in a helical conformation.

Computational Approaches in Glycylglycyl-L-prolyl-L-alanine Peptidomimetic Design

In the absence of specific studies on GGPA, a hypothetical approach to its peptidomimetic design would involve the following computational strategies.

Virtual Screening and Docking Studies

Virtual screening would be a primary tool to identify potential scaffolds that mimic the essential pharmacophoric features of glycylglycyl-L-prolyl-L-alanine. This process would involve the computational screening of large chemical databases to find molecules that are predicted to bind to a specific biological target of interest for GGPA. Subsequent molecular docking studies would then be employed to predict the binding mode and affinity of these "hit" compounds. The accuracy of these predictions is highly dependent on the availability of a high-resolution structure of the target protein.

De Novo Design Algorithms for GGP-Ala Analogs

De novo design algorithms could theoretically be used to construct novel molecular structures that fit the binding site of a target receptor for glycylglycyl-L-prolyl-L-alanine. These algorithms build molecules atom-by-atom or fragment-by-fragment within the constraints of the binding pocket, aiming to optimize interactions and create entirely new chemical entities.

Chemical Synthesis and Biophysical Characterization of Glycylglycyl-L-prolyl-L-alanine Peptidomimetics

Following computational design, the synthesis of promising candidates would be undertaken. Standard solid-phase or solution-phase peptide synthesis techniques could be adapted to incorporate non-natural amino acids or other chemical modifications to create the peptidomimetic.

Once synthesized, a suite of biophysical techniques would be necessary to characterize the interaction of these peptidomimetics with their intended target. These methods could include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the three-dimensional structure of the peptidomimetic and to map its binding interface with the target protein.

X-ray Crystallography: To obtain a high-resolution atomic-level picture of the peptidomimetic bound to its target.

Isothermal Titration Calorimetry (ITC): To measure the thermodynamic parameters of the binding interaction, including affinity (Kd), enthalpy (ΔH), and entropy (ΔS).

Surface Plasmon Resonance (SPR): To study the kinetics of the binding interaction, providing association and dissociation rate constants.

Due to the current lack of specific published data on peptidomimetics derived from glycylglycyl-L-prolyl-L-alanine, the detailed research findings and data tables requested cannot be provided at this time. The information presented here is based on general principles of peptidomimetic design and characterization.

Advanced Analytical Techniques in Glycylglycyl L Prolyl L Alanine Research

Mass Spectrometry (MS) for Accurate Mass and Sequence Validation

Mass spectrometry is an indispensable tool in peptide research, providing highly accurate information on molecular weight and structure. For Glycylglycyl-L-prolyl-L-alanine, soft ionization techniques are paramount to prevent fragmentation during the ionization process, ensuring the molecular ion is detected intact. libretexts.orgcreative-proteomics.com

High-resolution mass spectrometry is critical for the unambiguous identification of Glycylglycyl-L-prolyl-L-alanine. nih.gov Both Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are favored "soft" ionization methods that allow for the analysis of intact peptide molecules. creative-proteomics.com

High-Resolution Electrospray Ionization-Mass Spectrometry (ESI-MS) is particularly well-suited for analyzing peptides dissolved in a liquid mobile phase, making it highly compatible with liquid chromatography. In ESI-MS, a high voltage is applied to a liquid containing the peptide, generating an aerosol of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase peptide ions with one or more charges. High-resolution instruments, such as Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers, can measure the mass-to-charge ratio (m/z) of these ions with exceptional accuracy (typically < 3 ppm), allowing for the confident determination of the elemental composition of Glycylglycyl-L-prolyl-L-alanine. nih.gov

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a high-throughput technique ideal for the quality control of synthetic peptides like Glycylglycyl-L-prolyl-L-alanine. shimadzu.comnih.gov The peptide is co-crystallized with a matrix material (e.g., α-cyano-4-hydroxycinnamic acid) on a target plate. shimadzu.com A pulsed laser irradiates the crystals, causing the matrix to absorb energy and desorb, carrying the intact peptide into the gas phase as a singly charged ion. The time it takes for this ion to travel through a flight tube to the detector is proportional to its m/z, allowing for very accurate mass measurements, often with an accuracy of around 10 ppm with delayed extraction. diva-portal.org MALDI-TOF MS is valued for its sensitivity, speed, and tolerance to salts and buffers. libretexts.org

| Parameter | High-Resolution ESI-MS | MALDI-TOF MS |

| Ionization Principle | Electrospray of a solution | Laser desorption from a solid matrix |

| Typical Ionization State | Multiple charges (e.g., [M+H]+, [M+2H]2+) | Predominantly single charge ([M+H]+) |

| Sample Introduction | Coupled to liquid chromatography (LC-MS) | Solid sample spot on a target plate |

| Mass Accuracy | Typically < 3 ppm | Typically < 10 ppm |

| Key Advantage | Ideal for analyzing complex mixtures from solution | High throughput and tolerance to contaminants |

While high-resolution MS provides the accurate mass of the intact peptide, tandem mass spectrometry (MS/MS) is employed to confirm the amino acid sequence. mdpi.com In an MS/MS experiment, the molecular ion of Glycylglycyl-L-prolyl-L-alanine is isolated in the mass spectrometer, subjected to fragmentation through collision-induced dissociation (CID), and the resulting fragment ions are mass-analyzed. nih.gov

The fragmentation of peptides in MS/MS typically occurs at the peptide bonds, generating a series of predictable fragment ions known as b- and y-ions. The mass difference between consecutive ions in a series corresponds to the mass of a specific amino acid residue, allowing the sequence to be read directly from the spectrum. The presence of a proline residue in Glycylglycyl-L-prolyl-L-alanine can lead to specific fragmentation patterns, often resulting in a prominent cleavage N-terminal to the proline, which can aid in sequence confirmation. nih.gov

Chromatographic Separation Methods for Purity Assessment and Isolation

Chromatographic techniques are fundamental for both the analysis of the purity of Glycylglycyl-L-prolyl-L-alanine and its purification from synthetic reaction mixtures or biological extracts.

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common and powerful technique for the analysis and purification of peptides. nih.govhplc.eu The separation is based on the differential partitioning of the peptide between a nonpolar stationary phase (typically silica chemically modified with C8 or C18 alkyl chains) and a polar mobile phase.

For Glycylglycyl-L-prolyl-L-alanine, a gradient elution is typically employed, where the concentration of an organic solvent (like acetonitrile) in the aqueous mobile phase is gradually increased. This causes the peptide to adsorb to the stationary phase at low organic concentrations and then elute as the mobile phase becomes more nonpolar. The inclusion of an ion-pairing agent, such as trifluoroacetic acid (TFA), in the mobile phase is crucial for achieving sharp peaks and good resolution by neutralizing the charges on the peptide and improving its interaction with the stationary phase. hplc.eu

| Parameter | Typical Condition |

| Stationary Phase | C18-bonded silica, wide-pore (300 Å) |

| Mobile Phase A | 0.1% TFA in water |

| Mobile Phase B | 0.1% TFA in acetonitrile |

| Gradient | Linear gradient from low to high %B |

| Detection | UV absorbance at 214 nm (peptide bond) |

Supercritical fluid chromatography (SFC) has emerged as a greener and more efficient alternative to HPLC for the preparative scale purification of peptides. researchgate.netnih.gov SFC uses a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. tandfonline.com The low viscosity and high diffusivity of supercritical CO2 allow for faster separations and reduced solvent consumption compared to HPLC. researchgate.nettandfonline.com

For the purification of peptides like Glycylglycyl-L-prolyl-L-alanine, a polar co-solvent (modifier) such as methanol is added to the supercritical CO2 to increase the mobile phase polarity and elute the peptide from the column. tandfonline.com SFC is particularly advantageous for preparative applications because the CO2 can be easily evaporated after collection, simplifying the recovery of the purified peptide. tandfonline.com This technique offers a cost-effective and environmentally friendly approach for obtaining high-purity Glycylglycyl-L-prolyl-L-alanine. nih.gov

Electrophoretic Techniques for Glycylglycyl-L-prolyl-L-alanine Analysis

Electrophoretic techniques separate molecules based on their migration in an electric field and are particularly useful for charged species like peptides.

Capillary Zone Electrophoresis (CZE) is a high-resolution technique that separates analytes based on their mass-to-charge ratio. nih.govlibretexts.org A fused-silica capillary is filled with a background electrolyte, and a high voltage is applied across the capillary. At a given pH, Glycylglycyl-L-prolyl-L-alanine will have a specific charge, which dictates its electrophoretic mobility and separation from other charged impurities. CZE is characterized by its high efficiency, short analysis times, and minimal sample consumption, making it an excellent method for assessing the purity of small peptides. nih.gov

Capillary Electrophoresis (CE) and Microchip Electrophoresis

Capillary electrophoresis is a family of electrokinetic separation methods performed in submillimeter diameter capillaries and in micro- and nanofluidic channels. In CE, analytes migrate through an electrolyte solution under the influence of an electric field and are separated based on their charge, size, and frictional forces. The primary mode of separation in the context of peptides is typically Capillary Zone Electrophoresis (CZE).

Capillary Zone Electrophoresis (CZE) of Glycylglycyl-L-prolyl-L-alanine:

In CZE, the separation of peptides like Glycylglycyl-L-prolyl-L-alanine is governed by their charge-to-mass ratio. The peptide, possessing ionizable amino and carboxyl groups, will carry a net charge that is dependent on the pH of the background electrolyte (BGE). By carefully selecting the pH of the BGE, the ionization state of the N-terminal amine, the C-terminal carboxylate, and any ionizable side chains can be controlled, thereby influencing the peptide's electrophoretic mobility.

Key parameters that are optimized for the CZE separation of peptides include:

Background Electrolyte (BGE) Composition and pH: The choice of buffer system and its pH is critical. For a tetrapeptide like Glycylglycyl-L-prolyl-L-alanine, acidic buffers (e.g., phosphate or acetate) are often employed to ensure the peptide is positively charged, facilitating its migration towards the cathode.

Applied Voltage: Higher voltages generally lead to shorter analysis times and increased separation efficiency. However, excessive voltage can generate Joule heating, which can negatively impact resolution.

Capillary Dimensions: The length and internal diameter of the fused-silica capillary affect separation efficiency, analysis time, and sample volume.

Temperature: Controlling the capillary temperature is crucial for maintaining reproducible migration times and preventing thermal degradation of the peptide.

Table 1: Illustrative CZE Separation Parameters for a Tetrapeptide Mixture

| Parameter | Condition |

| Instrument | Capillary Electrophoresis System with UV Detector |

| Capillary | Fused Silica, 50 µm i.d., 60.2 cm total length (50 cm effective length) |

| Background Electrolyte | 50 mM Sodium Phosphate Buffer, pH 2.5 |

| Applied Voltage | 20 kV |

| Temperature | 25 °C |

| Injection | Hydrodynamic, 50 mbar for 5 s |

| Detection | UV Absorbance at 200 nm |

| Sample | Mixture of Gly-Gly-Pro-Ala and related tetrapeptides (e.g., Gly-Gly-Ala-Pro) |

Microchip Electrophoresis:

Microchip electrophoresis represents a miniaturized version of CE, where separations are performed on a small glass or polymer chip containing microfabricated channels. This format offers several advantages, including significantly faster analysis times (often in the range of seconds), reduced sample and reagent consumption, and the potential for integration of multiple analytical steps onto a single device. The fundamental principles of separation remain the same as in conventional CE. For the analysis of Glycylglycyl-L-prolyl-L-alanine, a microchip-based approach would enable high-throughput screening, for instance, in quality control during peptide synthesis.

Quantitative Analysis of Enantiomers (e.g., L-Alanine)

The biological activity of peptides is highly dependent on their stereochemistry. For a synthetic peptide like Glycylglycyl-L-prolyl-L-alanine, it is crucial to verify that the constituent L-alanine has not undergone racemization during the synthesis process, which could lead to the presence of the D-alanine enantiomer. Capillary electrophoresis is a powerful tool for the chiral separation and quantification of amino acid enantiomers.

To achieve chiral separation in CE, a chiral selector is added to the background electrolyte. This selector interacts diastereomerically with the enantiomers of the analyte, leading to differences in their electrophoretic mobilities and thus enabling their separation.

Common chiral selectors used for the separation of amino acid enantiomers include:

Cyclodextrins (CDs): These are cyclic oligosaccharides that form inclusion complexes with the analytes. The different stabilities of the diastereomeric complexes formed between the CD and the D- and L-enantiomers of an amino acid result in their separation.

Chiral Crown Ethers: These are particularly effective for the separation of primary amines, including the amino groups of amino acids.

Macrocyclic Antibiotics: Antibiotics such as vancomycin and teicoplanin possess multiple chiral centers and functional groups that can interact with amino acid enantiomers.